molecular formula C8H4BrN3 B1343702 4-Bromo-1H-indazole-6-carbonitrile CAS No. 898746-96-8

4-Bromo-1H-indazole-6-carbonitrile

Cat. No. B1343702
M. Wt: 222.04 g/mol
InChI Key: MECMIAFNEMHEPY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutic agents . Indazole derivatives have a wide range of biological activities .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives aiming to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors . They performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1H-indazole-6-carbonitrile is C8H4BrN3 . It has a molecular weight of 222.04 g/mol . The structure of the molecule is made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .


Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-6-carbonitrile is a solid at room temperature . It has a molecular weight of 222.04 g/mol . The compound has a topological polar surface area of 52.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Hydrodehalogenation : 3,5-Dibromoisothiazole-4-carbonitrile undergoes regioselective hydrodebromination to yield 3-bromoisothiazole-4-carbonitrile. This process, involving Zn or In dust and HCO2H, highlights the potential for manipulating similar compounds like 4-Bromo-1H-indazole-6-carbonitrile in synthetic chemistry (Ioannidou & Koutentis, 2011).

Biological Activity and Applications

  • Inhibitory Effects on Nitric Oxide Synthases : A study on 7-substituted-indazoles, including compounds like 1H-indazole-7-carbonitrile, reveals their potency as inhibitors of nitric oxide synthases (NOS). The study suggests that compounds structurally related to 4-Bromo-1H-indazole-6-carbonitrile could have significant bioactivity, potentially influencing NOS activity (Cottyn et al., 2008).

Potential for Novel Drug Synthesis

  • Synthesis of Pyrimidine and Indazole Derivatives : A study describes the synthesis of novel pyrimidine and indazole derivatives, starting from indazole regioisomers. This research suggests a pathway for creating new compounds using 4-Bromo-1H-indazole-6-carbonitrile as a starting material, potentially leading to new drug candidates (Yakaiah et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition Performance : A study on pyranopyrazole derivatives, including carbonitriles, demonstrates their efficacy as corrosion inhibitors. Although not directly examining 4-Bromo-1H-indazole-6-carbonitrile, this research opens up possibilities for its application in corrosion inhibition (Yadav et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-bromo-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMIAFNEMHEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646572
Record name 4-Bromo-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indazole-6-carbonitrile

CAS RN

898746-96-8
Record name 4-Bromo-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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